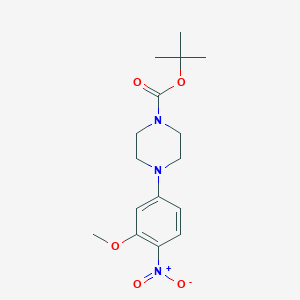
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
概要
説明
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O5 and its molecular weight is 337.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 1017782-79-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₃N₃O₅
- Molecular Weight : 337.37 g/mol
- Structure : The compound features a piperazine ring, which is known for its versatility in drug design, combined with a nitrophenyl moiety that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to induce apoptosis in various cancer cell lines by activating caspases and modulating cell cycle progression.
Table 1: Comparison of Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.59 ± 0.11 | Induces apoptosis via caspase activation |
| Compound B | TET21N | 0.81 ± 0.08 | Promotes autophagy and cell cycle arrest |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on future research.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar nitrophenyl groups have demonstrated antibacterial and antifungal activities by disrupting microbial cell walls or inhibiting vital enzymatic pathways.
Anti-inflammatory Effects
Research indicates that piperazine derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions like arthritis or other inflammatory diseases.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
- Cell Cycle Modulation : Arresting cells in specific phases (e.g., G0/G1), thereby inhibiting proliferation.
- Cytokine Inhibition : Reducing the levels of inflammatory mediators.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies exploring the biological significance of piperazine derivatives, including:
- Study on Apoptotic Pathways : A study demonstrated that specific piperazine derivatives could significantly enhance apoptosis in breast cancer cell lines through the mitochondrial pathway, indicating a potential therapeutic avenue for breast cancer treatment .
- Antimicrobial Efficacy : Another investigation into structurally similar compounds revealed promising results against Gram-positive bacteria, suggesting that modifications to the piperazine structure could enhance activity against resistant strains .
特性
IUPAC Name |
tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)12-5-6-13(19(21)22)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJMFNJMNNJGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649774 | |
| Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-79-4 | |
| Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














